molecular formula C16H20BNO2 B1429137 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline CAS No. 939052-79-6

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No. B1429137
M. Wt: 269.1 g/mol
InChI Key: KOPSOJMEXFLBRP-UHFFFAOYSA-N
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Description

“2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline” is a chemical compound with the molecular formula C16H24BNO2 . It is related to other compounds such as 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene and 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane .


Synthesis Analysis

The synthesis of similar compounds involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also used .


Molecular Structure Analysis

The molecular structure of “2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline” can be analyzed using single crystal X-ray diffraction . More details can be obtained from the Cambridge Crystallographic Data Centre .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also observed .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline” include a boiling point of 370.5±42.0 °C at 760 mmHg, a density of 1.1±0.1 g/cm3, and a molar refractivity of 79.8±0.4 cm3 .

Scientific Research Applications

Hydrolysis and Structural Characterization

The compound 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-quinoline undergoes rapid hydrolysis in air, leading to unexpected products like the (quinolinium-8-yl)trihydroxyborate zwitterion or an anhydride, depending on hydrolysis conditions. This behavior questions the isolation of monomeric (quinolin-8-yl)boronic acid in a neutral form, which is significant in understanding the chemical properties and potential applications of such compounds (Son et al., 2015).

Synthesis and Crystal Structure Analysis

Compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related boric acid ester intermediates have been synthesized and structurally analyzed. These compounds were confirmed through spectroscopic methods and X-ray diffraction. Such structural analyses are crucial for understanding the molecular behavior and potential applications in various scientific fields (Huang et al., 2021).

Suzuki Cross-Coupling Reactions

A method for introducing aryl and vinyl substituents into the structure of 8-hydroxyquinoline has been developed, utilizing compounds like 7-(4,4,5,5-tetramethyl[l,3,2]dioxaborolan-2-yl)quinolin-8-ol. This methodology is based on Suzuki cross-coupling reactions, essential for the synthesis of various complex organic compounds, including pharmaceuticals (Babudri et al., 2006).

DFT and Vibrational Properties Studies

In-depth studies involving density functional theory (DFT) and vibrational properties have been conducted on derivatives of 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline. These studies reveal insights into the molecular structures and physicochemical properties, which are vital for the development of new materials and chemicals (Wu et al., 2021).

Interaction with Phosphorus Nucleophiles

The interaction of quinoline derivatives, including those related to 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, with charged phosphorus nucleophiles has been explored. These reactions demonstrate the redox reactivity of these compounds, which is crucial for applications in synthetic chemistry and material science (Nycz et al., 2012).

Safety And Hazards

The compound is potentially harmful by inhalation, in contact with skin, and if swallowed . It is labeled with the GHS07 safety symbol, indicating that it can cause skin irritation, eye irritation, and respiratory irritation .

Future Directions

Future research could focus on the synthesis, crystal structure, and DFT study of similar compounds . The molecular electrostatic potentials of related compounds have been determined, which could provide insights for future directions .

properties

IUPAC Name

2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO2/c1-11-6-7-12-8-9-13(10-14(12)18-11)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPSOJMEXFLBRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Hickey, J Merz, HH Al Mamari… - The Journal of …, 2022 - ACS Publications
The Ir-catalyzed C–H borylation of fluoroquinolines has been realized. The quinoline boronic ester formed undergoes a range of important transformations of relevance to medicinal …
Number of citations: 4 pubs.acs.org

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